2,4-Dichloro-5-methoxybenzo[d]thiazole
Description
Properties
Molecular Formula |
C8H5Cl2NOS |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-4-2-3-5-7(6(4)9)11-8(10)13-5/h2-3H,1H3 |
InChI Key |
IWQDXBKLSCBYHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Using Aminothiophenol and Aromatic Aldehyde
- Reactants : 2-Amino-4-chlorothiophenol and 4-methoxybenzaldehyde (1:1 molar ratio).
- Catalyst : Fluorescein (10 mol%) has been reported as an effective photocatalyst.
- Solvent : Methanol (20 mL per mmol of reactants).
- Reaction Conditions : The mixture is irradiated under a 30 W blue LED lamp at room temperature in an open-air quartz glass container.
- Procedure :
- Dissolve the aminothiophenol derivative and aromatic aldehyde in methanol with fluorescein.
- Irradiate under blue LED light until the reaction completes (monitored by TLC).
- Remove solvent under reduced pressure.
- Add water and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios 4:1 to 6:1).
- Yield : High yields reported, e.g., 90% for related benzo[d]thiazole derivatives.
This method is advantageous due to mild conditions, use of visible light photocatalysis, and environmentally benign solvents.
Alternative Synthetic Routes
Hantzsch Thiazole Synthesis : Although primarily used for thiazole ring formation, this method involves cyclization of α-haloketones with thiourea or thioamides under acidic or basic conditions. It is more common for simpler thiazole derivatives but can be adapted for substituted benzo[d]thiazoles with appropriate precursors.
Halogenation of Preformed Thiazole Rings : Starting from 2,4-dichloro-5-methylthiazole, selective chlorination under controlled temperature and catalyst conditions can introduce chlorine atoms at desired positions. However, this method is less direct for benzo[d]thiazole systems and may produce mixtures requiring purification.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Room temperature (20–25 °C) | Mild conditions favor selectivity |
| Solvent | Methanol | Polar protic solvent facilitates reaction |
| Catalyst | Fluorescein (10 mol%) | Photocatalyst enabling visible light activation |
| Light Source | 30 W blue LED | Provides energy for photocatalytic cycle |
| Reaction Time | Until completion monitored by TLC (~several hours) | Reaction time depends on scale and light intensity |
| Workup | Extraction with ethyl acetate, drying over Na2SO4 | Standard organic extraction and purification |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate 4:1 to 6:1) | Efficient separation of product |
| Yield | Up to 90% | High yield with optimized conditions |
The photocatalytic method using fluorescein and blue LED light offers a green and efficient route to benzo[d]thiazole derivatives with methoxy substitution, avoiding harsh reagents and high temperatures.
Traditional methods involving halogenation of methylthiazole derivatives often yield mixtures of dichloromethyl and trichloromethyl products, complicating purification and reducing overall yield.
The Hantzsch synthesis, while versatile for thiazole rings, requires careful adaptation for benzo-fused systems and may involve multiple steps with intermediate isolations.
The condensation-cyclization approach with aminothiophenols and aromatic aldehydes is widely accepted for benzo[d]thiazole synthesis due to its straightforwardness and scalability.
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Photocatalytic Condensation | 2-Amino-4-chlorothiophenol + 4-methoxybenzaldehyde | Methanol, fluorescein, blue LED, RT | Mild, green, high yield | Requires light source |
| Hantzsch Thiazole Synthesis | α-Haloketones + thiourea/thioamides | Acidic/basic, heating | Well-established for thiazoles | Multi-step for benzo-fused systems |
| Halogenation of Methylthiazole | 2,4-Dichloro-5-methylthiazole | Chlorination, elevated temperature | Direct halogenation | Mixture formation, purification needed |
The preparation of 2,4-dichloro-5-methoxybenzo[d]thiazole is most effectively achieved via the condensation of 2-amino-4-chlorothiophenol with 4-methoxybenzaldehyde under photocatalytic conditions using fluorescein and blue LED irradiation. This method provides high yields, mild reaction conditions, and environmentally friendly processing. Alternative methods such as Hantzsch synthesis or halogenation are less direct or require more complex procedures. The photocatalytic approach represents a modern, efficient, and scalable route suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Amines or other reduced thiazole derivatives.
Scientific Research Applications
2,4-Dichloro-5-methoxybenzo[d]thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.
Materials Science: It is used in the development of advanced materials such as polymers and dyes with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
*LogP values estimated using fragment-based methods.
Antimicrobial Activity
Thiazole derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit enhanced antimicrobial potency. For example:
Anticancer Activity
- 4-Chloro-2-methylphenyl amido-thiazole () : Achieved 48% growth inhibition in HCT-8 colon cancer cells, suggesting chloro-substituted thiazoles disrupt microtubule assembly.
- Thiazolo[3,2-b]triazole derivatives () : Demonstrated isostructurality with halogen-dependent crystal packing, influencing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
